Osimertinib N'-Oxide is a derivative of Osimertinib, an anilinoquinazoline compound that serves as a selective inhibitor of epidermal growth factor receptor (EGFR) mutations, particularly the T790M resistance mutation. It is primarily utilized in the treatment of non-small cell lung cancer (NSCLC) that has progressed due to these mutations. The compound has garnered attention due to its ability to penetrate the blood-brain barrier, making it effective against central nervous system metastases.
Osimertinib N'-Oxide is synthesized from Osimertinib through oxidation processes, which modify its chemical structure to enhance its pharmacological properties. It falls under the classification of small molecule inhibitors and is categorized as an antineoplastic agent.
The synthesis of Osimertinib N'-Oxide typically involves the oxidation of Osimertinib using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions are carefully controlled to achieve high yields while minimizing side reactions.
Osimertinib N'-Oxide retains the core structure of Osimertinib but features an additional oxygen atom in its molecular framework, altering its electronic properties and potentially enhancing its binding affinity to the target EGFR.
Osimertinib N'-Oxide undergoes various chemical reactions, particularly in its interactions with biological targets:
Osimertinib N'-Oxide exerts its therapeutic effects through a multi-faceted mechanism:
Osimertinib N'-Oxide is primarily utilized in oncology research focused on targeted therapies for lung cancer. Its applications include:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4